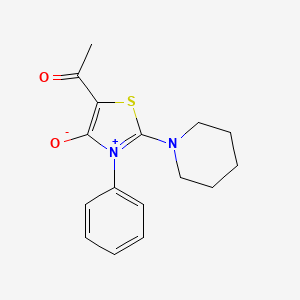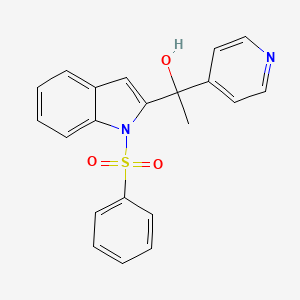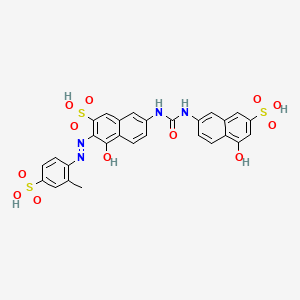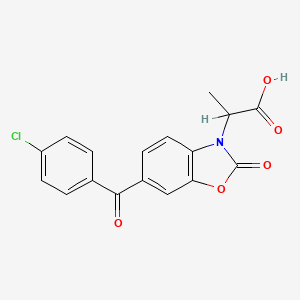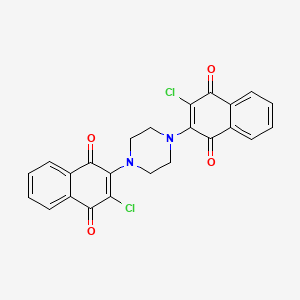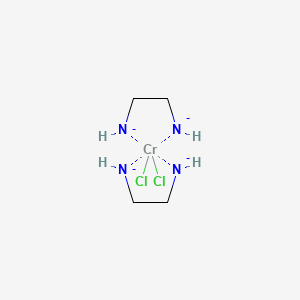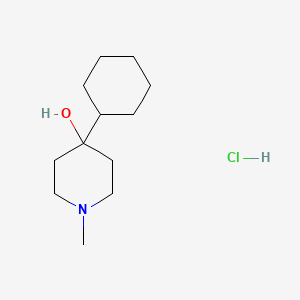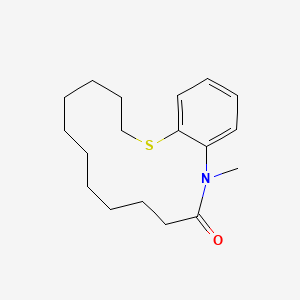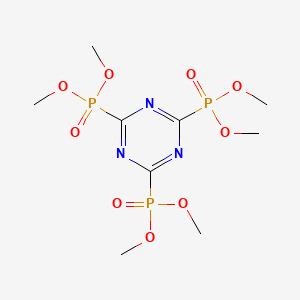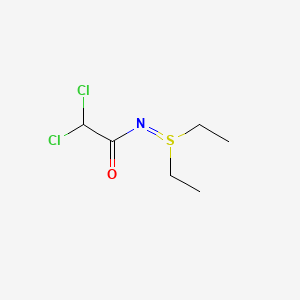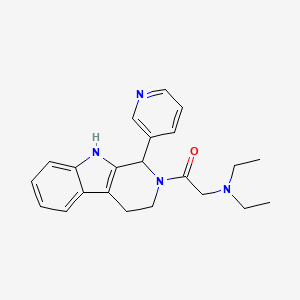
Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- is a diterpenoid compound isolated from various species of the Euphorbia genus. This compound is known for its unique structure and significant biological activities, particularly its inhibitory effects on cancer stem cells .
準備方法
The compound can be isolated from the roots of Euphorbia species, such as Euphorbia fischeriana and Euphorbia sieboldiana . The isolation process typically involves extraction with solvents like acetone, followed by chromatographic separation techniques. The structure of the compound is confirmed using spectroscopic methods such as NMR and MS .
化学反応の分析
Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
作用機序
The mechanism of action of Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- involves the inhibition of cancer stem cell proliferation and differentiation. It targets specific molecular pathways involved in cancer stem cell maintenance, leading to reduced tumor growth and metastasis .
類似化合物との比較
Similar compounds include other atisane-type diterpenoids such as antiquorin and 3-hydroxy-atis-16-ene-2,14-dione . These compounds share a similar framework but differ in their functional groups and biological activities. Atis-16-ene-2,14-dione, 3-hydroxy-, (3alpha,5beta,8alpha,9beta,10alpha,12alpha)- is unique due to its specific inhibitory effects on cancer stem cells, which are not observed in all related compounds .
特性
CAS番号 |
136025-63-3 |
|---|---|
分子式 |
C20H28O3 |
分子量 |
316.4 g/mol |
IUPAC名 |
(1S,4S,6S,9R,10S,12R)-6-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-7,14-dione |
InChI |
InChI=1S/C20H28O3/c1-11-9-20-6-5-14-18(2,3)17(23)13(21)10-19(14,4)15(20)7-12(11)8-16(20)22/h12,14-15,17,23H,1,5-10H2,2-4H3/t12-,14-,15+,17-,19-,20+/m1/s1 |
InChIキー |
DSGJNNDCMDMSTM-KKVGBOLFSA-N |
異性体SMILES |
C[C@@]12CC(=O)[C@H](C([C@H]1CC[C@]34[C@H]2C[C@H](CC3=O)C(=C)C4)(C)C)O |
正規SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CC(=O)C1O)C)CC4=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


